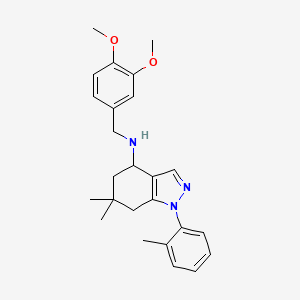![molecular formula C14H8N2O5S B6117299 7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6117299.png)
7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one, commonly known as NBD-PE, is a fluorescent probe used in biochemical and physiological research. It is a synthetic compound that has been extensively studied for its applications in the field of molecular biology.
作用機序
The mechanism of action of NBD-PE is based on its ability to fluoresce when excited by light. The compound absorbs light in the ultraviolet region and emits light in the green region of the spectrum. The fluorescence intensity of NBD-PE is dependent on the polarity of its environment, which allows it to be used as a probe for monitoring changes in the lipid and protein environment.
Biochemical and Physiological Effects:
NBD-PE has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It is non-toxic and does not affect cell viability or membrane integrity. However, it is important to note that the concentration of NBD-PE used in experiments can affect the behavior of lipids and proteins, and should be carefully controlled.
実験室実験の利点と制限
One of the major advantages of NBD-PE is its ability to incorporate into cell membranes without affecting the membrane structure. This allows for the study of lipid and protein behavior in their natural environment. However, the fluorescent signal of NBD-PE can be affected by environmental factors such as pH, temperature, and ionic strength, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of NBD-PE in scientific research. One area of interest is the development of new methods for incorporating NBD-PE into cells and tissues, which could improve its sensitivity and specificity. Another area of interest is the use of NBD-PE in the study of lipid and protein interactions in disease states, such as cancer and neurodegenerative disorders. Overall, NBD-PE is a valuable tool for studying the behavior of lipids and proteins in biological systems, and its applications in scientific research are likely to continue to expand in the future.
合成法
The synthesis of NBD-PE involves the reaction of 2-amino-3-nitrophenol with 2-thiopheneacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-oxoglutaric acid to obtain NBD-PE. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
NBD-PE is widely used as a fluorescent probe to study the behavior of lipids and proteins in biological systems. It is commonly used to monitor the movement of lipids in cell membranes, as it can be incorporated into the lipid bilayer without affecting the membrane structure. NBD-PE can also be used to study protein-protein interactions, as it can be conjugated to proteins to monitor their localization and movement within cells.
特性
IUPAC Name |
3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-7-nitro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5S/c17-11(13-2-1-5-22-13)7-10-14(18)21-12-6-8(16(19)20)3-4-9(12)15-10/h1-7,17H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRTBGRXXHGMS-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)

![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
